molecular formula C17H20F3N3S B12701600 Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-9-(trifluoromethyl)- CAS No. 257891-73-9

Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-9-(trifluoromethyl)-

Cat. No.: B12701600
CAS No.: 257891-73-9
M. Wt: 355.4 g/mol
InChI Key: IOGYPSYQXAJPDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-9-(trifluoromethyl)- is a polycyclic heterocyclic molecule featuring a fused imidazo-benzodiazepine core. Key structural attributes include:

  • Thione group at position 2, which may influence hydrogen bonding and metabolic stability.
  • Tetrahydro ring system (4,5,6,7-tetrahydro) contributing to conformational rigidity.
  • Substituents: 5-Methyl group on the tetrahydro ring. 6-(3-Methyl-2-butenyl) chain, enhancing lipophilicity. 9-Trifluoromethyl group, known to improve bioavailability and resistance to oxidative metabolism .

Properties

CAS No.

257891-73-9

Molecular Formula

C17H20F3N3S

Molecular Weight

355.4 g/mol

IUPAC Name

11-methyl-10-(3-methylbut-2-enyl)-6-(trifluoromethyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione

InChI

InChI=1S/C17H20F3N3S/c1-10(2)4-5-22-9-12-6-13(17(18,19)20)7-14-15(12)23(8-11(22)3)16(24)21-14/h4,6-7,11H,5,8-9H2,1-3H3,(H,21,24)

InChI Key

IOGYPSYQXAJPDC-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C3=C(CN1CC=C(C)C)C=C(C=C3NC2=S)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-9-(trifluoromethyl)- typically involves multi-step organic reactions. The process begins with the preparation of the imidazo-benzodiazepine core, followed by the introduction of the trifluoromethyl group and the thione group. Common reagents used in these reactions include trifluoromethylating agents, thionating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-9-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-9-(trifluoromethyl)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-9-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzodiazepine Derivatives

a. R 82150 (CAS Not Provided)
  • Structure : S-4,5,6,7-Tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-imidazo[4,5,1-jk][1,4]-benzodiazepin-2(1H)-thione.
  • Key Differences : Lacks the 9-trifluoromethyl group present in the target compound.
  • Implications : The absence of the electron-withdrawing trifluoromethyl group may reduce metabolic stability and binding affinity to hydrophobic enzyme pockets .
b. CAS 131515-12-3
  • Structure : Imidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-5-methyl-6-(2-phenyl-2-propen-1-yl)-.
  • Key Differences :
    • Oxo group (C=O) at position 2 instead of thione (C=S).
    • 2-Phenyl-2-propenyl substituent at position 6 vs. 3-methyl-2-butenyl in the target compound.
  • Implications: The oxo group may reduce nucleophilicity, altering interactions with biological targets.
c. CAS 328542-04-7
  • Structure : Imidazo[4,5,1-jk][1,4]benzodiazepin-7(4H)-one, 5,6-dihydro-2-phenyl-.
  • Key Differences: Simplified 5,6-dihydro ring system (vs. 4,5,6,7-tetrahydro).
  • Implications : The reduced saturation and absence of trifluoromethyl may limit steric interactions and metabolic stability .
Antiproliferative Effects
  • Imidazo[4,5-b]phenazines (e.g., compounds 6c and 6d) exhibit dual Topo I/IIα inhibition, with IC₅₀ values in the low micromolar range against MCF-7 cancer cells .
  • Target Compound: The 9-trifluoromethyl group may enhance DNA intercalation or enzyme binding compared to non-fluorinated analogs.
Antimicrobial and Antioxidant Activity
  • Pd(II) complexes with iminocoumarin ligands show moderate antibacterial activity (MIC: 25–50 µg/mL against E. coli and S.

Physicochemical Properties

Property Target Compound CAS 131515-12-3 CAS 328542-04-7
Molecular Formula C₁₉H₂₁F₃N₃S C₂₀H₂₁N₃O C₁₆H₁₃N₃O
Molecular Weight ~380.4 g/mol 319.4 g/mol 263.3 g/mol
Key Substituents 6-(3-methyl-2-butenyl), 9-CF₃ 6-(2-phenyl-2-propenyl) 2-phenyl
logP (Predicted) ~4.5 (high lipophilicity) ~3.8 ~2.9
Solubility Low (cLogS ≈ -7.5) Moderate (cLogS ≈ -5.0) Higher (cLogS ≈ -3.5)

Notes:

  • The trifluoromethyl group in the target compound increases lipophilicity (logP) and may improve blood-brain barrier penetration.
  • Thione vs. Oxo : Thione derivatives generally exhibit higher metabolic stability but lower aqueous solubility .

Biological Activity

Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, specifically the derivative 4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)- (CAS No. 136779-93-6), is a complex heterocyclic compound belonging to the benzodiazepine class. This compound exhibits significant biological activity across various domains including antiviral properties, enzyme inhibition, and potential therapeutic applications in neurology.

Chemical Structure and Properties

The molecular formula for this compound is C16H21N3SC_{16}H_{21}N_{3}S with a molecular weight of approximately 287.423 g/mol. The structure features an imidazo ring fused to a benzodiazepine core with a thione group that contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • GABA Receptor Modulation : It acts as a GABA receptor agonist, influencing neurotransmitter activity in the central nervous system. This modulation can lead to anxiolytic effects and potential treatment for anxiety disorders.
  • Cyclooxygenase Inhibition : The compound has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2), which plays a crucial role in inflammation pathways. By inhibiting COX-2, it prevents the conversion of arachidonic acid to prostaglandins, mediators of inflammation.

Antiviral Activity

Research indicates that derivatives of this compound exhibit potent antiviral activity against HIV-1. For instance:

  • HIV Replication Inhibition : A study demonstrated that certain tetrahydroimidazo[4,5,1-jk][1,4]-benzodiazepin-2(1H)-thione derivatives can inhibit HIV-1 replication at concentrations as low as 0.3 to 30 nM without significant cytotoxicity . The lead compound R86183 showed high potency against various strains of HIV-1 and synergistic effects when combined with other antiretroviral agents like zidovudine .

Case Studies and Research Findings

Several studies have reported on the biological activities and therapeutic potentials of this compound:

StudyFindings
Identified as a potent inhibitor of HIV-1 replication with low cytotoxicity.
Demonstrated selective inhibition of COX-2 enzyme activity.
Explored the synthesis and receptor binding studies indicating potential for treating anxiety and mood disorders through GABA receptor modulation.

Potential Therapeutic Applications

The diverse biological activities suggest multiple therapeutic applications:

  • Anxiolytic Treatments : Given its GABAergic properties, it may serve as a non-benzodiazepine alternative for treating anxiety disorders.
  • Anti-inflammatory Agents : Its COX-2 inhibition could position it as a candidate for developing anti-inflammatory drugs.

Q & A

Q. What are the optimal synthetic routes for synthesizing imidazo-benzodiazepine derivatives, and how can reaction yields be improved?

Methodological Answer: Palladium-catalyzed intramolecular C–H activation is a robust method for constructing imidazo-benzodiazepine scaffolds. Key parameters include:

  • Catalyst selection (e.g., Pd(OAc)₂ with ligands like PPh₃).
  • Solvent optimization (e.g., DMF or toluene for improved cyclization).
  • Temperature control (80–110°C to balance yield and side reactions). Evidence from analogous syntheses shows yields up to 63% under inert atmospheres, with purification via column chromatography (ethyl acetate/hexane) .
ParameterOptimal ConditionYield Impact
CatalystPd(OAc)₂/PPh₃+25%
SolventToluene+15%
Temperature100°C+10%

Q. Which spectroscopic techniques are critical for characterizing imidazo-benzodiazepine derivatives?

Methodological Answer: A multi-technique approach is essential:

  • ¹H/¹³C NMR : Assign proton environments (e.g., methyl groups at δ 1.2–1.5 ppm) and quaternary carbons.
  • IR Spectroscopy : Confirm thione (C=S) stretches at ~1200 cm⁻¹.
  • Mass Spectrometry (ESI-MS) : Validate molecular ions (e.g., m/z = 364 [M+H]⁺) and fragmentation patterns.
  • Elemental Analysis : Ensure ≤0.3% deviation from calculated C/H/N ratios .

Q. How can TLC be used to monitor synthesis progress and predict HPLC behavior?

Methodological Answer:

  • Use silica gel TLC plates with ethyl acetate/hexane (3:7) to track reaction intermediates (Rf ~0.3–0.4).
  • Linear correlations between TLC retention (Rₘ) and HPLC logk values (r² = 0.75) allow preliminary HPLC method design. Adjust organic phase (e.g., acetonitrile) from 40% to 60% for optimal resolution .

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., IC₅₀ variability across assays) be resolved?

Methodological Answer:

  • Multi-assay validation : Compare SRB (sulforhodamine B) cytotoxicity results (e.g., NCI-60 panel) with Topo I/IIα inhibition assays. Discrepancies may arise from cell-line-specific metabolic pathways.
  • Dose-response normalization : Use Hill coefficients to assess cooperativity differences. For example, MCF-7 cells may show steeper curves (nH >1.5) due to receptor saturation .

Q. What computational strategies enhance mechanistic understanding of dual Topo I/IIα inhibition?

Methodological Answer:

  • Molecular Docking : Employ AutoDock Vina with PDB structures (e.g., 1T8I for Topo I) to prioritize compounds with ΔG < -9 kcal/mol.
  • SwissADME Predictions : Optimize logP (2–3.5) and TPSA (80–100 Ų) to balance membrane permeability and solubility.
  • MD Simulations : Validate binding stability (>50 ns trajectories) for key residues (e.g., Asp554 in Topo IIα) .

Q. How can methodological pluralism address reproducibility challenges in pharmacological studies?

Methodological Answer: Combine:

  • Quantitative : Dose-dependent apoptosis assays (flow cytometry) with Annexin V/PI staining.
  • Qualitative : Transcriptomic profiling (RNA-seq) to identify off-target pathways. Triangulate data using ANOVA (p <0.01) and thematic analysis to reconcile mechanistic outliers .

Q. What statistical approaches validate assay results in multi-institutional studies?

Methodological Answer:

  • Inter-laboratory calibration : Standardize SRB assay protocols (e.g., 96-well plates, 48h incubation).
  • Meta-analysis : Pool IC₅₀ data using random-effects models (Cochran’s Q test, I² <50%).
  • Sensitivity Analysis : Assess robustness via Monte Carlo simulations (±15% input variance) .

Data Contradiction Analysis

Q. Why might elemental analysis results deviate from theoretical values post-synthesis?

Methodological Answer:

  • Impurity profiling : Use HPLC-MS to detect byproducts (e.g., unreacted precursors at RT = 5.2 min).
  • Crystallinity effects : Recrystallize in dichloromethane/methanol to improve purity (>95% by NMR).
  • Hydration : Account for solvent-bound forms (e.g., 0.5 eq. H₂O) via TGA .

Method Optimization Tables

Q. Table 1. HPLC Method Development for Imidazo-Benzodiazepines

ColumnMobile Phase (ACN:H₂O)Flow Rate (mL/min)Retention Time (min)
C18 (5µm)45:551.08.2
C8 (3.5µm)50:500.86.5

Q. Table 2. Topo I/IIα Inhibition Screening Parameters

Assay TypeSubstrateIncubation TimePositive Control (IC₅₀)
Topo IpBR322 DNA30 minCamptothecin (0.1 µM)
Topo IIαkDNA45 minEtoposide (1.5 µM)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.